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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindapyr is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI)
class.[1] Its application in agriculture necessitates a thorough understanding of its
environmental fate, particularly its transformation in aqueous systems. This document provides
detailed application notes and protocols for the profiling of fluindapyr and its primary
metabolites in water samples. The methodologies outlined herein are designed to ensure
accurate and reproducible guantification, supporting environmental monitoring and risk
assessment studies.

The primary degradation pathways for fluindapyr in aquatic environments involve metabolism
and photolysis.[1] Key metabolites that have been identified include 3-hydroxy-fluindapyr, cis-
1-carboxy-fluindapyr, and trans-1-carboxy-fluindapyr.[2] This protocol focuses on the
simultaneous determination of the parent compound and these metabolites using liquid
chromatography with tandem mass spectrometric detection (LC-MS/MS), a highly specific and
sensitive analytical technique.[2]

Quantitative Data Summary

The following tables summarize the key information for the analysis of fluindapyr and its
metabolites.
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Table 1: Analyte Information
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Compound
Name

IUPAC Name

CAS No.

Molecular
Formula

Molecular
Mass ( g/mol)

Fluindapyr

3-
(difluoromethyl)-
N-(7-fluoro-2,3-
dihydro-1,1,3-
trimethyl-1H-
inden-4-yl)-1-
methyl-1H-
pyrazole-4-
carboxamide

1383809-87-7

C18H20F3N30

351.2

3-Hydroxy-
fluindapyr

3-
(difluoromethyl)-
N-(7-fluoro-3-
hydroxy-1,1,3-
trimethyl-2,3-
dihydro-1H-
inden-4-yl)-1-
methyl-1H-
pyrazole-4-

carboxamide

Not Available

C18H20F3N302

367.4

cis-1-Carboxy-

fluindapyr

(1R,39)-4-{[3-
(difluoromethyl)-
1-methyl-1H-
pyrazole-4-
carboxamido]}-7-
fluoro-1,3-
dimethylindane-

1-carboxylic acid

Not Available

C18H18F3N303

381.4

trans-1-Carboxy-

fluindapyr

(1S,3S)-4-{[3-
(difluoromethyl)-
1-methyl-1H-
pyrazole-4-
carboxamido]}-7-

fluoro-1,3-

Not Available

C18H18F3N303

381.4
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dimethylindane-

1-carboxylic acid

Table 2: LC-MS/MS Parameters for Fluindapyr Analysis

Parameter Value

LC System Agilent 1290 HPLC system or equivalent

AB Sciex API 5500 Triplequadrupole LC-MS/MS
MS/MS System system with Turbo lonSpray (ESI) source or

equivalent

Phenomenex Kinetex C18, 50 mm x 2.1 mm,

LC Column

2.6 um
Column Temperature 25°C
Injection Volume 40 L

_ 10mM ammonium acetate and 0.2% formic acid
Mobile Phase A

in water
Mobile Phase B 0.2% formic acid in methanol
lonization Mode Positive Electrospray lonization (ESI+)
Quantifier Transition (m/z) 352.2 - 256
Qualifier Transition (m/z) 352.2 - 312.1

Experimental Protocols

Preparation of Standard Solutions
1.1. Stock Solutions (100 pg/mL):

o Accurately weigh approximately 10 mg of each analytical standard (Fluindapyr, 3-OH-
Fluindapyr, cis-1-COOH-Fluindapyr, and trans-1-COOH-Fluindapyr) into separate 100 mL
volumetric flasks.
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e Dissolve the standards in methanol and bring to volume. Store stock solutions in amber
glass bottles at 4°C.

1.2. Intermediate Standard Solutions (1 pg/mL):

o Pipette 1 mL of each 100 pg/mL stock solution into a 100 mL volumetric flask and dilute to
volume with methanol.

1.3. Working Standard Solutions:

o For Fluindapyr: Prepare a series of calibration standards by diluting the intermediate
solution with Millipore water to achieve concentrations ranging from 0.020 ng/mL to 1.2
ng/mL.[2]

o For Metabolites: Prepare a mixed intermediate solution containing 3-OH-Fluindapyr, cis-1-
COOH-Fluindapyr, and trans-1-COOH-Fluindapyr at 1.0 ug/mL. From this, prepare matrix-
matched standard solutions by diluting in drinking water to obtain concentrations ranging
from 0.030 ng/mL to 50 ng/mL.[2]

Sample Preparation (Direct Injection)

For the analysis of fluindapyr and its metabolites in drinking water, a direct injection method
without further clean-up is validated and recommended.[2]

o Collect water samples in clean, amber glass bottles.

« If necessary, filter the water samples through a 0.45 um filter to remove any particulate
matter.

o Transfer an aliquot of the water sample directly into an autosampler vial for LC-MS/MS
analysis.

LC-MS/MS Analysis

e Set up the LC-MS/MS system according to the parameters outlined in Table 2.

o Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
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« Inject the prepared standard solutions to generate a calibration curve.
« Inject the water samples for analysis.

o Monitor the two parent-daughter ion transitions for fluindapyr (256 m/z and 312 m/z) for
quantification and confirmation.[2]

Data Interpretation and Quantification

« ldentify and integrate the chromatographic peaks corresponding to fluindapyr and its
metabolites based on their retention times and specific mass transitions.

o Construct a calibration curve by plotting the peak area against the concentration of the
standards.

» Determine the concentration of each analyte in the water samples by interpolating their peak
areas from the calibration curve.

e The limit of quantification (LOQ) for fluindapyr and its metabolites in drinking water has
been validated at 0.1 pg/L.[2]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1441959#data-interpretation-for-fluindapyr-
metabolite-profiling-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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